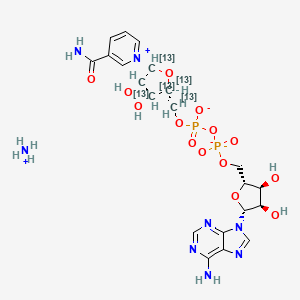

NAD+-13C5 ammonium

Description

NAD+-13C5 ammonium (烟酰胺腺嘌呤二核苷酸-13C5 铵盐) is a stable isotope-labeled derivative of β-nicotinamide adenine dinucleotide (NAD+), where five carbon atoms are replaced with ¹³C isotopes. This compound, supplied by MedChemExpress (MCE) under the product code HY-B0445S, is characterized by high purity (98.89%) and is specifically designed for use as a quantitative tracer in drug metabolism and pharmacokinetic studies . Its isotopic labeling enables precise tracking of NAD+ in complex biological systems without significantly altering its intrinsic biochemical behavior, making it a critical tool in metabolomics and clinical research .

Properties

Molecular Formula |

C21H30N8O14P2 |

|---|---|

Molecular Weight |

685.4 g/mol |

IUPAC Name |

azanium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |

InChI |

InChI=1S/C21H27N7O14P2.H3N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);1H3/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1/i5+1,10+1,13+1,15+1,20+1; |

InChI Key |

KOVUZBOZALZZRL-QWWYTGSKSA-N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[NH4+] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide adenine dinucleotide-13C5 ammonium involves the incorporation of carbon-13 into the nicotinamide adenine dinucleotide molecule. This can be achieved through chemical synthesis or biosynthetic methods using carbon-13 labeled precursors. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the labeled compound .

Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide-13C5 ammonium involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled nicotinamide adenine dinucleotide is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Isotopic Labeling and Metabolic Flux Analysis

The 13C5 label allows isotopic tracing of NAD+ synthesis and consumption. In metabolic studies:

-

Label Incorporation : 13C5-NAD+ is synthesized in vivo or in vitro by incorporating labeled precursors (e.g., 13C5-nicotinamide) into the salvage pathway .

-

Flux Quantification : Isotope dilution and mass spectrometry (e.g., LC-MS/MS) track labeled NAD+ and its metabolites (e.g., NADH, NMN) .

Example Reaction (Labeling) :

LC-MS/MS-Based Quantification

A validated LC-MS/MS method using 13C5-NAD+ as an internal standard enables precise measurement of NAD+ and NADH in biological samples :

| Parameter | Value |

|---|---|

| Mass Transitions | NAD+: 664.0 > 136.1 |

| NADH: 666.0 > 649.2 | |

| Collision Energy | NAD+: 46 V |

| NADH: 19 V | |

| Retention Time | NAD+: 6.65 min |

| NADH: 10.70 min | |

| Internal Standard | 13C5-NAD+ (664.0 > 136.1) |

Assays for NAD+ Metabolism

PNC1 Assay :

-

Step 1 : SIRT1 hydrolyzes NAD+ to nicotinamide.

-

Step 2 : Yeast Pnc1 converts nicotinamide to NH₃ and nicotinic acid.

-

Step 3 : NH₃ reacts with ortho-phthalaldehyde (OPT) and dithiothreitol (DTT) to form fluorescent isoindoles .

Limitations : Does not directly involve 13C5 labeling but demonstrates NAD+ turnover mechanisms.

Metabolic Impact of NAD+ Modulation

Studies show that NAD+ synthesis from precursors like NR or NAM requires ATP:

Effect on Cellular Energy :

ATP/AMP ratios inversely correlate with NAD+ levels under NR supplementation, highlighting metabolic interdependencies .

Validation of Analytical Methods

The 13C5-NAD+ internal standard ensures robust quantification:

Scientific Research Applications

Nicotinamide adenine dinucleotide-13C5 ammonium is widely used in scientific research due to its role as a coenzyme in numerous metabolic reactions. It is used to study metabolic pathways, enzyme kinetics, and cellular processes such as DNA repair and apoptosis. In medicine, it is used to investigate the mechanisms of diseases like cancer and neurodegenerative disorders. In industry, it is used in the development of pharmaceuticals and as a tracer in metabolic studies .

Mechanism of Action

Nicotinamide adenine dinucleotide-13C5 ammonium exerts its effects by participating in redox reactions as a coenzyme. It acts as an electron carrier, transferring electrons between molecules in metabolic pathways. It also serves as a substrate for enzymes like poly (ADP-ribose) polymerases and sirtuins, which are involved in DNA repair and regulation of gene expression. The molecular targets and pathways involved include the electron transport chain, DNA repair mechanisms, and signaling pathways related to cellular metabolism .

Comparison with Similar Compounds

Key Properties

- Storage : Requires sealing at -20°C (dry form) or -80°C (in solution) to prevent degradation .

- Applications : Serves as an internal standard in liquid chromatography–mass spectrometry (LC-MS) for NAD+ quantification in clinical trials, with a validated lower limit of quantification (LLOQ) of 0.3 µg/ml and inter-assay precision (% CV) of 1.10–11.83% .

Comparison with Similar Compounds

Comparison with Deuterated NAD+ Analogs

Deuterated NAD+ derivatives (e.g., NAD+-D5) are another class of isotope-labeled compounds used in metabolic studies. However, deuterium (²H) incorporation can induce kinetic isotope effects (KIEs), altering enzymatic reaction rates and metabolic stability. In contrast, ¹³C labeling in NAD+-13C5 ammonium minimizes such interference due to its lower mass difference compared to natural isotopes, ensuring more accurate tracing of NAD+ pathways .

Table 1: Isotope-Labeled NAD+ Derivatives

Comparison with Other Ammonium Salts in Research

Ammonium salts like ammonium acetate (AA) and ammonium sulfate (AS) are widely used in microbial toxicity studies. However, their applications diverge significantly from this compound. For instance, AA and AS inhibit bacterial growth at concentrations >1× in Bacillus and E. coli strains (Figure 3, ), whereas this compound is non-toxic and functions as a metabolic tracer .

Table 2: Functional Contrast with Ammonium Salts

Comparison with Unlabeled NAD+

Unlabeled NAD+ is unsuitable for tracer studies due to the inability to distinguish endogenous and exogenous pools. This compound’s isotopic signature allows for precise differentiation in LC-MS, achieving a dynamic range of 0.3–50 µg/ml in clinical trials . Unlabeled NAD+ is instead used in enzymatic assays or as a cofactor in redox reactions without isotopic resolution.

Research and Industrial Relevance

This compound is integral to advancing precision medicine, particularly in studies evaluating NAD+ boosters like nicotinamide riboside (NR). Its use in the 2019 Scientific Reports trial highlights its reliability in measuring NAD+ bioavailability in overweight individuals, outperforming non-isotopic methods . MCE’s portfolio of 50,000+ bioactive compounds, including ¹³C-labeled molecules, underscores its niche in supporting drug discovery and metabolic research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.